4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Vue d'ensemble

Description

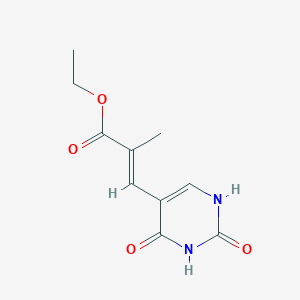

“4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one” is a chemical compound . It is also known as metamitron, a pesticide with low polarity and hydrophobic in nature .

Molecular Structure Analysis

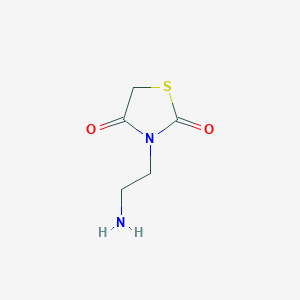

The molecular structure of “4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one” includes a triazine ring, which is a six-membered ring with three nitrogen atoms . The empirical formula is C10H10N4O, and the molecular weight is 202.21 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one” include a melting point of 167-170 °C . It’s a solid compound with a pKa value of 2.9 .Applications De Recherche Scientifique

Biological Applications

Triazines and their derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . The cytotoxic effect of several triazine derivatives proves significant activity against different tumor cell lines which can be high potential therapeutic candidates .

Pesticide Applications

The compound is commonly known as metamitron, a pesticide having low polarity and is hydrophobic in nature . It is applied as a foliar spray, and is absorbed effectively through the leaf surface and the roots. Once absorbed it is translocated acropetally to the leaves of the target plants .

Heterogeneous Catalysis

Triazines and tetrazines have rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis .

Photocatalysis

The unique properties of triazines and tetrazines also make them suitable for applications in photocatalysis .

Separation and Storage

Triazines and tetrazines are used in separation and storage due to their high chemical stability and rich nitrogen content .

Energy-related Functions

Triazines and tetrazines are used in energy-related functions due to their unique properties .

Propriétés

IUPAC Name |

4-amino-3-anilino-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-9(16)15(11)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCIEKNGPGUFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101339221 | |

| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one | |

CAS RN |

77126-84-2 | |

| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one impact chloroplast integrity in plants?

A1: Research suggests that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one can disrupt the structural integrity of chloroplasts in barley leaves. [] This effect is observed through changes in chloroplast sedimentation profiles during sucrose gradient centrifugation. [] The study proposes that this disruption might be linked to the compound's inhibition of crucial antioxidant enzymes within the chloroplasts: ascorbate peroxidase and superoxide dismutase. [] This inhibition could lead to a build-up of reactive oxygen species (ROS), which are known to damage cellular components, ultimately compromising chloroplast integrity. []

Q2: Can 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one influence the lignification process in plants?

A2: Yes, studies indicate that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one exhibits a strong inhibitory effect on the peroxidase-catalyzed lignification process in lupin plants. [] Lignification, a crucial process for plant cell wall strengthening and rigidity, involves two key reactions: the oxidative polymerization of coniferyl alcohol and the generation of hydrogen peroxide through NADH oxidation. [] The research shows that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one significantly hinders these reactions, potentially by interfering with the peroxidase enzyme's activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-allyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B385903.png)

![N-(4-(2,4-dichlorophenyl)-3-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B385905.png)

![N-[(2Z)-4-(2,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B385908.png)

![4-(4-bromophenyl)-1-[(4-chloroanilino)methyl]-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B385909.png)

![2-[(4-{[(4-Methyl-2-pyrimidinyl)amino]sulfonyl}anilino)carbonyl]benzoic acid](/img/structure/B385915.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B385921.png)

![N'-{6-[cyano(3,4-dimethoxyphenyl)methyl]-2-pyrazinyl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B385926.png)